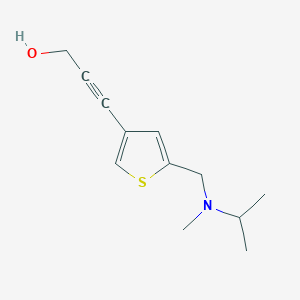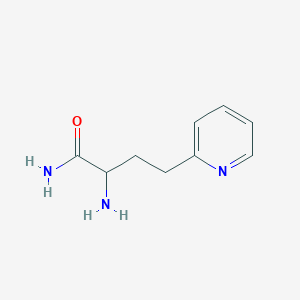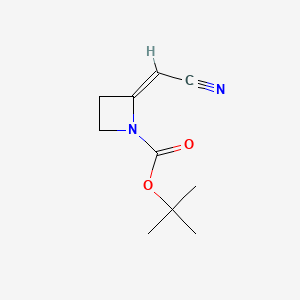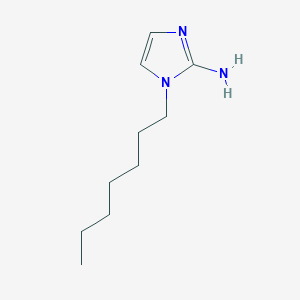
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides under controlled conditions. One common method involves the use of Grignard reagents, where the 3,4-dimethylphenyl magnesium bromide reacts with an epoxide to form the desired oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives.
Applications De Recherche Scientifique
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
- Methyl 3-(3,4-dimethylphenyl)-2-oxirane-2-carboxylate
- Methyl 3-(3,5-dimethylphenyl)-3-methyloxirane-2-carboxylate
Comparison: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is unique due to the specific positioning of the dimethylphenyl group, which influences its reactivity and applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-5-6-10(7-9(8)2)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
Clé InChI |
SRNKYVMBDRUAEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C(O2)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)






